锑化钠

描述

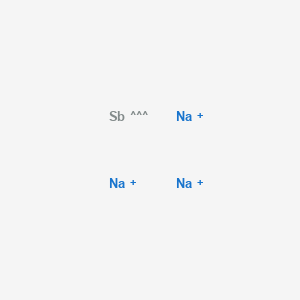

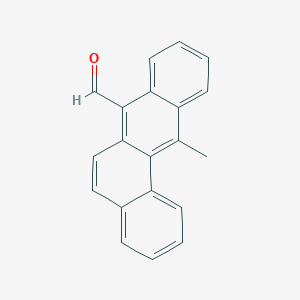

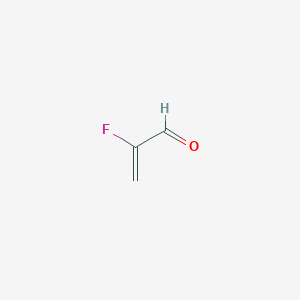

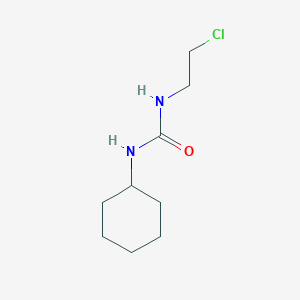

Sodium antimonide is a compound of antimony with sodium. The antimonide ion is Sb3−. Reduction of antimony by alkali metals leads to alkali metal antimonides of various types .

Synthesis Analysis

The development of sodium-ion (SIBs) and potassium-ion batteries (PIBs) has increased rapidly because of the abundant resources and cost-effectiveness of Na and K. Antimony (Sb) plays an important role in SIBs and PIBs because of its high theoretical capacity, proper working voltage, and low cost .Molecular Structure Analysis

Operando pair distribution function (PDF) analysis and ex situ 23Na magic-angle spinning solid-state nuclear magnetic resonance (MAS ssNMR) spectroscopy are used to gain insight into the alloying mechanism of high-capacity antimony anodes for sodium-ion batteries .Chemical Reactions Analysis

The first sodiation breaks down the crystalline antimony to form first a-Na 3–x Sb and, finally, crystalline Na 3 Sb. Desodiation results in the formation of an electrode formed of a composite of crystalline and amorphous antimony networks .Physical And Chemical Properties Analysis

Sodium antimonide has a molecular weight of 190.729 g/mol. It does not have any hydrogen bond donor or acceptor count. It has a heavy atom count of 4 and a formal charge of 3 .科学研究应用

用于叠氮化物检测的离子色谱法: 叠氮化钠通常用作蛋白质样品中的抗真菌剂。离子交换色谱法已被用于定量蛋白质样品中的叠氮化物水平,其中四硼酸钠用于阴离子交换过程中。由于叠氮化钠的毒性,该方法对于监测科学研究中使用的蛋白质中的叠氮化物水平至关重要 (Annable 和 Sly,1991).

锌锑化钠的热电性能: 对 NaZn4Sb3 等锌锑化钠的研究表明了它们在热电应用中的潜力。这些材料使用反应性氢化钠合成,提供均匀的混合和对成分的控制,这对于生产高纯度样品至关重要。对它们的晶体结构和高温稳定性的研究有助于了解它们在热电应用中的潜力 (Gvozdetskyi 等人,2019).

钠离子电池中的二维锑烯: 二维锑烯已被提议作为钠离子电池 (SIB) 的负极材料。对少层锑烯 (FLA) 的研究表明,由于其高理论容量和各向异性的体积膨胀,它具有高容量和长寿命 SIB 的潜力,这对于增强电池应用的性能至关重要 (Tian 等人,2018).

利什曼病治疗: 五价锑剂葡萄糖酸锑钠已在利什曼病的治疗中使用了半个多世纪。该综述讨论了锑剂的分子结构、它们的代谢和作用机制,阐明了改善锑剂化疗的方法 (Frézard 等人,2009).

碱金属锑化物的电学性质: 对包括锑化钠在内的碱金属锑化物的系统研究探索了它们的电学特性。这些研究对于理解这些材料中从 p 型到 n 型导电性的转变至关重要,这对于各种电子应用很重要 (Imamura,1959).

安全和危害

未来方向

属性

InChI |

InChI=1S/3Na.Sb/q3*+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMHVMUWKSSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

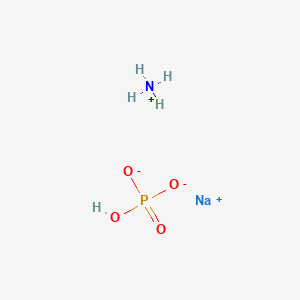

[Na+].[Na+].[Na+].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3Sb+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.729 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium antimonide | |

CAS RN |

12058-86-5 | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with sodium (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)